6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one

Catalog No.
S12363775
CAS No.
M.F
C8H7N3O2
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one

Product Name

6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one

IUPAC Name

6-methoxy-2H-pyrido[2,3-b]pyrazin-3-one

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c1-13-7-3-2-5-8(11-7)10-6(12)4-9-5/h2-3H,4H2,1H3

InChI Key

QDTUYTCXMUZHAG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=NC(=O)CN=C2C=C1

6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one is a heterocyclic compound characterized by its unique structure that incorporates a pyridine and pyrazine moiety. Its molecular formula is C8H7N3O2C_8H_7N_3O_2 with a molar mass of approximately 177.16 g/mol. This compound is notable for its methoxy group at the sixth position of the pyridine ring, which enhances its biological and chemical properties. It is often studied for its potential applications in medicinal chemistry and as a biochemical reagent .

Typical of heterocyclic compounds, including:

  • Nucleophilic substitutions: The presence of the methoxy group can facilitate nucleophilic attack at the carbon atoms adjacent to the nitrogen atoms in the pyrazine ring.
  • Electrophilic aromatic substitutions: The electron-donating nature of the methoxy group makes the aromatic ring more reactive towards electrophiles.
  • Condensation reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

These reactions are essential for synthesizing derivatives that may possess enhanced biological activity .

Research indicates that 6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one exhibits significant biological activity, particularly as an inhibitor of certain kinases. For instance, compounds related to this structure have been shown to inhibit spleen tyrosine kinase (Syk), which is implicated in various diseases, including autoimmune disorders and cancers . The biological activity of this compound and its derivatives makes them promising candidates for drug development.

The synthesis of 6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one can be achieved through several methods, including:

  • Cyclization Reactions: Starting from appropriate pyridine and pyrazine precursors, cyclization can be induced under acidic or basic conditions.
  • Functional Group Modifications: Existing pyrido-pyrazine compounds can be modified by introducing a methoxy group through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Multi-step Synthesis: A combination of condensation and cyclization steps can yield this compound from simpler starting materials .

6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting Syk and other kinases.
  • Biochemical Research: Used as a reagent in various biochemical assays due to its unique structural properties.
  • Material Science: Investigated for its properties in creating new materials with specific electronic or optical characteristics .

Interaction studies involving 6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one focus on its binding affinity to various biological targets, particularly kinases. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure the binding kinetics and affinity of the compound to target proteins.
  • Molecular Docking Studies: To predict how well the compound fits into the active sites of target enzymes.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for better efficacy .

Several compounds share structural similarities with 6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
6-Methylpyrido[3,2-b]pyrazin-3(4H)-oneMethyl derivativeLacks methoxy group; may exhibit different activity.
Pyrido[2,3-b]pyrazin-3(4H)-oneStructural variantDifferent ring fusion; potential for altered reactivity.
6-Ethoxypyrido[3,2-b]pyrazin-3(4H)-oneEthoxy derivativeSimilar structure but with ethoxy instead of methoxy.

The uniqueness of 6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one lies in its specific methoxy substitution pattern and its resultant biological activities, which may differ significantly from those of similar compounds .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

177.053826475 g/mol

Monoisotopic Mass

177.053826475 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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